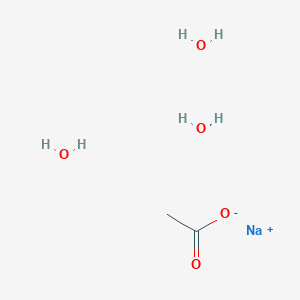

sodium;acetate;trihydrate

Description

BenchChem offers high-quality sodium;acetate;trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;acetate;trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;acetate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRVGWHSXIMRAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Phase Behavior and Crystallization Kinetics of Sodium Acetate Trihydrate (SAT)

Executive Summary

Sodium Acetate Trihydrate (

This guide moves beyond basic textbook definitions to address the thermodynamic anomalies of SAT—specifically its peritectic decomposition at 58°C —and provides a self-validating Differential Scanning Calorimetry (DSC) protocol to characterize these transitions.

Part 1: Thermodynamic Architecture

The Phase Diagram: A Critical Analysis

The phase diagram of SAT and water is not a simple binary eutectic system; it is defined by a peritectic transition . Understanding this is vital for process stability.

1.1 Key Thermodynamic Points

| Parameter | Value | Technical Significance |

| Peritectic Point ( | 58.4°C | The temperature at which SAT decomposes incongruently into Anhydrous Sodium Acetate (SAA) and saturated solution. |

| Eutectic Point ( | -18°C | The minimum melting temperature of the Ice + SAT mixture. |

| SAT Composition | 60.3 wt% | The stoichiometric mass fraction of sodium acetate in the trihydrate crystal. |

| Solubility at | ~58.0 wt% | Critical Gap: The solubility of SA at 58°C is lower than the crystal's composition. This causes phase segregation upon melting. |

1.2 Incongruent Melting Mechanism

Unlike congruent melting (where solid

Implication for Researchers: If you heat SAT above 58.4°C without agitation or excess water, anhydrous crystals precipitate. Upon cooling, these crystals act as unwanted nucleation sites or fail to re-hydrate, leading to "phase segregation" and loss of process control.

1.3 Visualization of Phase Boundaries

The following diagram maps the stability regions, highlighting the Peritectic shift and the Metastable Zone where supercooling occurs.

Figure 1: Logical topology of the Sodium Acetate/Water system.[1] Note the bifurcation at 58.4°C where SAT does not simply melt, but decomposes.

Part 2: The Metastable Zone & Nucleation Physics

SAT is unique because its Metastable Zone Width (MSZW) is exceptionally wide. A pure SAT melt can be cooled from 80°C down to -20°C without spontaneous crystallization.

Why does SAT Supercool?

-

Structural Mismatch: The liquid cluster structure of sodium acetate is significantly different from the trihydrate crystal lattice.

-

High Viscosity: As T drops, viscosity increases, inhibiting the diffusion required to re-orient molecules into the crystal lattice.

-

Deactivation: Heating above 90°C destroys "memory effects" (micro-nuclei), widening the MSZW further.

Control Strategy

For researchers needing to break this supercooling (e.g., to induce crystallization in a drug formulation), "seeding" is required.

-

Primary Nucleator: Sodium Acetate Trihydrate crystals (homogenous).

-

Secondary Nucleator: Disodium Hydrogen Phosphate Dihydrate (

) is structurally similar and often used to catalyze nucleation at specific temperatures.

Part 3: Experimental Characterization Protocol

To validate the phase purity and thermal properties of an SAT sample, Differential Scanning Calorimetry (DSC) is the gold standard.

The "Self-Validating" DSC Protocol

Objective: Determine the onset of incongruent melting and quantify the enthalpy of fusion to detect anhydrous impurities.

Equipment: DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+). Crucial Step: Use Hermetic Aluminum Pans . Standard crimped pans will leak water vapor at ~60°C, altering the composition and invalidating the phase diagram.

Workflow Logic

Figure 2: DSC Characterization Workflow. The decision node identifies sample purity based on peak topology.

3.2 Data Interpretation[2][3][4]

-

Sharp Endotherm Onset (58.0°C ± 0.5): Indicates pure Trihydrate.

-

Enthalpy of Fusion (

): Should be 226–264 J/g .[1]-

Lower values indicate presence of excess water or anhydrous salt.

-

Doublet peaks indicate the sample has already phase-separated (incongruent melting occurred in storage).

-

Part 4: Applications in Research & Development

Hydrate Management in Pharma

SAT serves as a model for APIs that form hydrates (e.g., Atorvastatin Calcium).

-

Challenge: During wet granulation, an anhydrous API may convert to a hydrate (like SAT), altering dissolution rates.

-

Solution: Use the SAT phase diagram to map the Water Activity (

) vs. Temperature boundary. Process parameters must act within the "Anhydrous Stability" region to prevent hydrate formation.

Thermal Buffering

In biological transport, SAT packs provide a precise 58°C heat source or a stable supercooled liquid buffer.

-

Protocol: Heat SAT to >85°C (dissolve all nuclei), cool to ambient. Trigger nucleation only when thermal load is required.

References

-

Suppression of Incongruent Melting: Oliver, D. E., et al. "Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phase-change material." CrystEngComm, 2021.

-

Nucleation Agents: Li, J., et al. "Extensive Screening and Performance Testing of Nucleating Agents for the Sodium Acetate Trihydrate Phase-Change Material."[5] Crystal Growth & Design, 2024.[5]

-

Phase Diagram & Solubility: Green, R. "The 'Melting-Point' of Hydrated Sodium Acetate: Solubility Curves." Journal of Physical Chemistry.

-

DSC Analysis of PCMs: Jin, X., et al. "Phase-Change Characteristic Analysis of Partially Melted Sodium Acetate Trihydrate Using DSC." Journal of Thermal Analysis and Calorimetry, 2014.[6]

-

Metastable Zone Width: Barrett, P., & Glennon, B. "Characterization of the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM." Chemical Engineering Research and Design, 2002.

Sources

Technical Guide: Molecular Weight and Stoichiometry of Sodium Acetate Trihydrate

Executive Summary

Sodium Acetate Trihydrate (SAT),

This guide provides a rigorous technical analysis of SAT, focusing on its precise molecular weight, the thermodynamic stability of its hydration shell, and self-validating protocols for its use in critical drug development applications.

Part 1: Fundamental Physicochemical Properties

The distinction between the anhydrous and trihydrate forms is not merely a matter of water content; it fundamentally alters density, solubility, and thermodynamic stability.

Comparative Specification Table

| Property | Sodium Acetate (Anhydrous) | Sodium Acetate Trihydrate (SAT) |

| Formula | ||

| CAS Number | 127-09-3 | 6131-90-4 |

| Molecular Weight | 82.03 g/mol | 136.08 g/mol |

| Water Content (Theor.) | 0.0% | 39.7% |

| USP Loss on Drying | ||

| Melting Point | 324°C | 58°C (Dissolves in crystal water) |

| Density | ||

| Solubility (20°C) | ~123 g / 100 mL | ~46.5 g / 100 mL (as anhydrous eq.) |

Critical Insight: The trihydrate melts at roughly 58°C.[1][2] This is not a traditional melt but a dissolution into its own water of crystallization.[1] Storing SAT above this temperature destroys the crystal lattice, leading to caking and dosing errors [1, 2].

Part 2: The Stoichiometry of Hydration

The most common error in buffer preparation is the failure to account for the "water weight."

The Conversion Factor

To convert a protocol requiring anhydrous sodium acetate to the trihydrate form, one must apply the Stoichiometric Ratio (

Implication: If a protocol calls for 10.0 g of anhydrous sodium acetate and you substitute the trihydrate without calculation, you are effectively adding only 6.03 g of the active salt. This 40% error will result in a buffer with significantly lower buffering capacity and incorrect ionic strength.

Visualization: Stoichiometric Logic Flow

The following diagram illustrates the decision logic required when selecting the reagent form.

Caption: Decision matrix for correcting mass inputs based on reagent hydration state.

Part 3: Practical Application – Precision Buffer Formulation

In drug development, acetate buffers (pH 3.7–5.6) are critical for protein purification and stabilization. The following protocol ensures stoichiometric accuracy.

Protocol: 1.0 M Acetate Buffer (pH 4.5)

Target: 1 Liter Reagent: Sodium Acetate Trihydrate (SAT)

1. The Math (Henderson-Hasselbalch)

-

of Acetic Acid

-

Target pH = 4.5

-

Ratio

For a 1.0 M total acetate buffer:

2. Mass Calculation

-

SAT Required:

-

Acetic Acid (Glacial, 17.4 M) Required:

3. The "Self-Validating" Workflow

This protocol includes a specific check for Efflorescence (loss of water), which is common in older SAT reagents.

-

Visual Inspection: Check SAT crystals. If they appear powdery or opaque white rather than clear/colorless, efflorescence has occurred. The MW is no longer 136.08.

-

LOD Verification (Optional but Recommended): Perform a Loss on Drying test (see Part 4) if the container has been open >6 months.

-

Dissolution: Dissolve 48.31 g SAT in ~800 mL ultrapure water.

-

Acidification: Add 37.1 mL Glacial Acetic Acid.

-

Thermal Equilibration: Allow solution to return to 20–25°C (dissolution of SAT is endothermic; the solution will cool, affecting pH reading).

-

pH Adjustment: Titrate to exactly pH 4.5 using 5 M NaOH or Glacial Acetic Acid.

-

Final Volume: Dilute to 1.0 L.

Part 4: Quality Control & Analytical Validation

To ensure the "Trihydrate" is actually a trihydrate, you must validate the water content. The USP/EP monographs provide the gold standard method.

Test: Loss on Drying (LOD)

This test confirms the material is within the 38.0% – 41.0% water content range required by USP [3].[3]

Methodology:

-

Tare: Weigh an empty, dried glass weighing bottle (

). -

Sample: Add ~1.0 g of SAT sample; weigh accurately (

). -

Dry: Place in a convection oven at 120°C for 2 hours.

-

Note: 120°C is required to drive off the bound water; 80°C is insufficient.

-

-

Cool & Weigh: Cool in a desiccator and weigh (

). -

Calculate:

Acceptance Criteria:

-

38.0% – 41.0%: Pass (Material is Trihydrate).

-

< 38.0%: Fail (Material has effloresced; treated as mixed hydrate).

-

> 41.0%: Fail (Material is wet/deliquescent).

Visualization: QC Decision Tree

Caption: Quality control workflow for validating hydration state before use.

Part 5: Pharmaceutical & Industrial Context[5]

Hemodialysis Applications

In hemodialysis concentrates, Sodium Acetate Trihydrate is used as a bicarbonate precursor. The USP monograph for SAT intended for dialysis requires stricter limits on Aluminum (

Phase Change Material (PCM)

SAT is a "Phase Change Material" used in heating pads.[2] It exhibits supercooling , where the liquid state persists below the freezing point (58°C) until nucleation is triggered.

-

Relevance to Pharma: This property means SAT can exist as a liquid-like slush if stored improperly in hot warehouses (>50°C), leading to dosing inconsistencies when the container cools and recrystallizes non-homogeneously [5].

References

-

National Institute of Standards and Technology (NIST). (2023). Acetic acid, sodium salt, hydrate (1:1:3).[4] NIST Chemistry WebBook, SRD 69.[4] Link

-

PubChem. (2023).[5] Sodium Acetate Trihydrate (Compound).[1][2][3][6][4][5][7][8][9][10] National Library of Medicine. Link[1]

-

U.S. Pharmacopeia (USP). (2023). Sodium Acetate Monograph (USP 29-NF 24). Pharmacopeia.cn. Link

-

Spectrum Chemical. (2021). Sodium Acetate, Trihydrate, USP, EP, JP, FCC - Safety Data Sheet & Specifications.[3]Link

-

Ataman Chemicals. (2023). Sodium Acetate Trihydrate: Properties and Phase Change Applications.[1][2][4]Link

Sources

- 1. Sodium acetate - Wikipedia [en.wikipedia.org]

- 2. Sodium acetate trihydrate | 6131-90-4 [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Acetic acid, sodium salt, hydrate (1:1:3) [webbook.nist.gov]

- 5. Sodium Acetate Trihydrate | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemignition.com [chemignition.com]

- 7. himedialabs.com [himedialabs.com]

- 8. Sodium Acetate BP Ph Eur EP Acetate USP IP FCC Manufacturers [anmol.org]

- 9. congeriem.com [congeriem.com]

- 10. pharmacopeia.cn [pharmacopeia.cn]

Methodological & Application

Precision Protocol: Sodium Acetate Trihydrate Buffer Preparation

Application Note: AN-CHM-042

Audience: Senior Scientists, Process Engineers, and Quality Control Analysts in Drug Development. Scope: Preparation, validation, and optimization of Sodium Acetate Trihydrate buffers for chromatography (HPLC), protein purification, and molecular biology.

Abstract & Strategic Relevance

Sodium acetate buffers are ubiquitous in biotech, serving as the primary pH control system for nucleic acid precipitation, protein crystallization, and mobile phases in Reversed-Phase HPLC (RP-HPLC). However, the use of Sodium Acetate Trihydrate (

This guide provides a definitive protocol for preparing these buffers with metrological accuracy, addressing the thermodynamic cooling effect of dissolution and the specific filtration requirements for HPLC applications.

Scientific Foundation (The "Why")

The Trihydrate Factor

Unlike the anhydrous form (

Buffering Mechanism & Thermodynamics

The acetate buffer system relies on the equilibrium between Acetic Acid (proton donor) and the Acetate ion (proton acceptor):

-

pKa (

): 4.76[1][2][3] -

Effective Buffering Range: pH 3.7 – 5.7

-

Thermodynamics: Dissolving sodium acetate trihydrate is endothermic . The solution temperature will drop significantly.

-

Critical Control Point: You must allow the solution to return to

before final pH adjustment. Adjusting pH in a cold solution will result in an incorrect pH at operating temperature.

-

Materials & Equipment

| Component | Grade Requirement | Purpose |

| Sodium Acetate Trihydrate | USP/ACS Reagent ( | Source of conjugate base ( |

| Glacial Acetic Acid | ACS Reagent ( | Source of weak acid ( |

| Water | Type I (Milli-Q, 18.2 M | Solvent. Critical for HPLC to avoid ghost peaks. |

| pH Meter | 3-point Calibrated (pH 4.01, 7.00, 10.00) | Accurate pH verification. Must have ATC (Auto-Temp Compensation). |

| Filtration Unit | 0.22 | Sterilization and particulate removal (Essential for HPLC). |

Pre-Computation: The Molarity Adjustment

Use this reference table to convert between target molarities and required mass.

Formula:

| Target Concentration | Na-Acetate Trihydrate (g/L) | Na-Acetate Anhydrous (g/L) |

| 10 mM | 1.36 g | 0.82 g |

| 50 mM | 6.80 g | 4.10 g |

| 100 mM | 13.61 g | 8.20 g |

| 1.0 M (Stock) | 136.08 g | 82.03 g |

Experimental Protocols

Protocol A: The "Titration Method" (Highest Precision)

Best for: HPLC Mobile Phases, Enzymatic Assays. Ensures exact pH.

-

Weighing: Calculate the mass of Sodium Acetate Trihydrate required for your target molarity (e.g., for 1L of 100mM, weigh 13.61 g).

-

Dissolution: Add the salt to a beaker containing ~800 mL of Type I water (80% of final volume).

-

Note: Stir until completely dissolved. The beaker will feel cold.

-

-

Thermal Equilibration: STOP. Place the probe in the solution and wait until the temperature stabilizes to

. -

Titration:

-

Initial pH will be alkaline (~pH 8.0 - 8.5).

-

Slowly add Glacial Acetic Acid (or 5M Acetic Acid for finer control) while stirring.

-

Target the pKa (4.[4]76) for maximum capacity, or your specific setpoint.

-

-

Final Volume: Transfer to a volumetric flask and dilute to volume (1 L) with Type I water.

-

Verification: Invert 5-10 times to mix. Verify final pH.[5][6][7][8][9]

Protocol B: The "Calculation Method" (High Throughput)

Best for: Stock solutions (e.g., 3M for DNA precipitation) where pH precision of

To make 1 Liter of 1.0 M Acetate Buffer at pH 5.0 :

-

Prepare 1.0 M Acetic Acid: Mix 57.5 mL Glacial Acetic Acid into 942.5 mL water.

-

Prepare 1.0 M Sodium Acetate: Dissolve 136.1 g Sodium Acetate Trihydrate in water to a final volume of 1 L.

-

Mix per Henderson-Hasselbalch:

-

Use the equation:

-

For pH 5.0: Mix ~630 mL of 1.0 M Sodium Acetate with ~370 mL of 1.0 M Acetic Acid.

-

-

Check pH: Fine-tune by adding small amounts of the Acid or Salt stock solution.

Protocol C: HPLC Specific Processing

Mandatory for protecting columns and pumps.

-

Follow Protocol A to prepare the buffer.

-

Filtration: Pass the entire buffer through a 0.22

m membrane filter . This removes undissolved micro-crystals that can score pump seals. -

Degassing: Sonicate for 15 minutes or vacuum filter. Acetate buffers are prone to bacterial growth; degassing also helps, but fresh preparation (every 48h) is the only guarantee against microbial noise in UV detection.

Workflow Visualization

Diagram 1: Preparation Workflow

Figure 1: Step-by-step workflow emphasizing the critical temperature equilibration step.

Diagram 2: Buffer Equilibrium Logic

Figure 2: The buffering mechanism.[10] Added

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| pH Drifts after 1 hour | Temperature stabilization | The buffer was likely pH-adjusted while cold. Re-adjust at |

| High Backpressure (HPLC) | Precipitation | Sodium acetate is less soluble in organic solvents. Do not exceed 60% Organic phase if Buffer > 10 mM. |

| "Ghost Peaks" @ 210 nm | Contaminated Water/Reagents | Acetate absorbs UV <210 nm. Use HPLC-grade reagents and Type I water. |

| Microbial Growth | Carbon source | Acetate is a food source for bacteria. Store at |

References

-

Cold Spring Harbor Protocols. (2006). Acetate Buffer Preparation. Cold Spring Harbor Laboratory Press.[9] Link

-

USP (U.S. Pharmacopeia). Reagents, Indicators, and Solutions: Buffer Solutions. Link

-

Sigma-Aldrich (Merck). Buffer Reference Center: pKa and pH Range. Link

-

PubChem. Sodium Acetate Trihydrate Compound Summary. National Library of Medicine. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. homework.study.com [homework.study.com]

- 5. weber.hu [weber.hu]

- 6. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. srmist.edu.in [srmist.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. Buffers and Standard Solutions [ivaan.com]

- 10. HPLC Column Technical Guide | Technical Support | GL Sciences [glsciences.com]

Application Note: High-Efficiency Ethanol Precipitation of DNA using Sodium Acetate Trihydrate

Abstract

Ethanol precipitation is a foundational technique in molecular biology for concentrating and desalting nucleic acids. While seemingly simple, the physicochemical interactions between the solvent dielectric constant, ionic strength, and temperature are complex. This Application Note provides a rigorous examination of the method using Sodium Acetate Trihydrate , offering a self-validating protocol designed to maximize recovery of low-concentration DNA (<20 ng/µL) while minimizing salt co-precipitation.

Mechanistic Principles

The Dielectric Constant and Coulomb’s Law

DNA is polar and highly soluble in water due to its negatively charged phosphate backbone (

The force of attraction (

- are the ionic charges.

- is the distance between ions.

- (epsilon) is the dielectric constant of the solvent.

The Critical Insight:

Water has a high dielectric constant (

Visualization: Solvation Shell Disruption

The following diagram illustrates the transition from a soluble state to a precipitate.

Figure 1: Mechanism of dielectric constant reduction facilitating ionic neutralization of DNA.

Reagent Preparation: The Trihydrate Factor

A common source of error is using the molecular weight (MW) of anhydrous sodium acetate when the lab stock is the trihydrate form. This leads to under-dosing the salt, resulting in poor recovery.

Sodium Acetate (3M, pH 5.[4][5]2) Calculation[6]

-

Target: 3M Solution, 50 mL volume.

-

Reagent: Sodium Acetate Trihydrate (

).[3] -

MW Comparison:

-

Anhydrous: 82.03 g/mol [3]

-

Trihydrate: 136.08 g/mol (Must use this value) [2].

-

Calculation:

Preparation Protocol:

-

Weigh 20.41 g of Sodium Acetate Trihydrate.

-

Dissolve in ~30 mL of molecular biology grade water.

-

Critical Step: Adjust pH to 5.2 using Glacial Acetic Acid .[4] (Do not use HCl, as this introduces chloride ions which may interfere with downstream applications or reduce precipitation efficiency in specific contexts).

-

Adjust final volume to 50 mL with water.

-

Sterilize by autoclaving or 0.2 µm filtration.

Salt Selection Guide

While Sodium Acetate is standard, specific applications require alternatives.[1][5][3]

| Salt | Stock Conc.[6] | Final Conc. | Best Application | Contraindications |

| Sodium Acetate | 3.0 M | 0.3 M | Routine DNA/RNA recovery. | SDS-containing buffers (NaCl is better). |

| Sodium Chloride | 5.0 M | 0.2 M | Samples with SDS (detergent remains soluble in 70% EtOH). | none major. |

| Lithium Chloride | 8.0 M | 0.8 M | RNA precipitation (excludes proteins/DNA). | Inhibits translation; do not use for downstream in vitro translation. |

| Ammonium Acetate | 7.5 M | 2.0 - 2.5 M | Removing dNTPs/primers; reducing coprecipitation of proteins. | Inhibits T4 Polynucleotide Kinase; do not use before phosphorylation. |

Optimized Protocol

Pre-requisites:

-

Centrifuge capable of

.[7][4][6][8] -

70% Ethanol (freshly prepared).

-

Glycogen (20 mg/mL) (Optional: Use if DNA < 20 ng/µL).

Workflow Logic

The following diagram outlines the decision-making process for the protocol.

Figure 2: Decision-based workflow for ethanol precipitation.

Step-by-Step Procedure

-

Volume Assessment: Measure the volume of your DNA sample (

).[6] -

Salt Addition: Add

of 3M Sodium Acetate (pH 5.2). -

Carrier Addition (Conditional): If DNA mass is low (<500 ng total) or concentration is low (<20 ng/µL), add 1 µL of Glycogen (20 mg/mL) or Linear Polyacrylamide.

-

Why: Carriers form a visible pellet and improve recovery efficiency by co-precipitating with trace DNA.[4]

-

-

Solvent Addition: Add

to-

Calculation: If sample + salt = 110 µL, add 275–330 µL Ethanol.

-

Expert Insight: 100% Ethanol is preferred over 95% for maximizing the drop in dielectric constant.

-

-

Incubation:

-

High Conc DNA: 15-30 mins at -20°C is sufficient.

-

Low Conc DNA: Incubate at -20°C or -80°C for at least 1 hour (overnight is optimal for <100 bp fragments) [4].

-

-

Centrifugation: Spin at maximum speed (

) for 30 minutes at 4°C.-

Orientation: Place tube hinge facing outward. The pellet will form on the hinge side.

-

-

Decanting: Carefully aspirate the supernatant.[8] Do not disturb the pellet (which may be invisible without glycogen).[8]

-

The Wash (Critical): Add 500 µL of fresh 70% Ethanol. Gently invert; do not vortex. Centrifuge at

for 5-10 minutes.-

Expert Insight: 70% ethanol solubilizes the salts (NaOAc) while keeping the DNA precipitated.[1] Omitting this results in a salt-contaminated sample (high A230).

-

-

Resuspension: Add TE Buffer (pH 8.0) or water.[5][3] Incubate at room temperature for 15 mins or 37°C for 5 mins to aid solvation.

Troubleshooting & Optimization

Common Failure Modes

| Observation | Probable Cause | Corrective Action |

| No Pellet Visible | Low DNA mass / Tube orientation lost. | Use Glycogen carrier; Mark tube orientation; Shine light at 45° angle. |

| Pellet Floats | High salt conc. or density mismatch. | Spin longer (30+ min); Ensure 70% EtOH wash is thorough. |

| High A230 (Salt) | Inadequate washing. | Perform a second wash with 70% Ethanol.[7][4][8][11][12] Avoid drying salt onto the wall. |

| DNA Won't Dissolve | Overdried pellet.[10][13] | Incubate at 37°C for 30 min; Use TE buffer (pH 8.0) instead of water.[14][2][7][3] |

| Low Yield (<50%) | Incubation too short / Temp not low enough. | Extend precipitation to overnight at -20°C. |

Temperature Debate: -20°C vs. -80°C vs. RT

While tradition dictates -80°C, thermodynamic studies suggest that -20°C is often superior for minimizing salt co-precipitation. At -80°C, the solubility of salts decreases drastically, potentially trapping NaOAc in the DNA pellet. For routine plasmid or genomic DNA (>50 ng/µL), precipitation at 0°C (ice) for 20 minutes is often statistically equivalent to -80°C [1, 4].

References

-

Bitesize Bio. (2024). Ethanol Precipitation of DNA and RNA: How it Works.[14][2][7][4][Link]

-

Chemignition. (2025). Difference Between Sodium Acetate Anhydrous and Trihydrate.[3][15][Link]

-

Cold Spring Harbor Protocols. (2006). Concentration of Nucleic Acids: Precipitation with Ethanol or Isopropanol.[7][5][6][Link]

-

Genetic Education. (2025).[12] What to do when Your DNA Pellets Won't Dissolve?[Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. youtube.com [youtube.com]

- 3. chemignition.com [chemignition.com]

- 4. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]

- 5. geneticeducation.co.in [geneticeducation.co.in]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Concentration of DNA by ethanol precipitation [staff.ustc.edu.cn]

- 8. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]

- 9. reddit.com [reddit.com]

- 10. geneticeducation.co.in [geneticeducation.co.in]

- 11. researchgate.net [researchgate.net]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Ethanol precipitation - Wikipedia [en.wikipedia.org]

- 15. sodium acetate as a developer anhydrous or trihydrate? | Photrio.com Photography Forums [photrio.com]

protocol for RNA extraction using sodium acetate trihydrate buffer

Application Note: High-Purity RNA Extraction via Acidic Sodium Acetate Partitioning

)Abstract & Core Principle

This application note details the protocol for isolating total RNA using the Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) method, originally described by Chomczynski and Sacchi. The critical component governing the specificity of this extraction is Sodium Acetate (NaOAc) .

While Guanidinium Thiocyanate acts as a chaotropic agent to denature RNases, the Sodium Acetate buffer serves two distinct, pH-dependent roles:

-

Phase Separation (pH 4.0): At acidic pH, NaOAc forces genomic DNA into the organic phase while retaining RNA in the aqueous phase.

-

Precipitation (pH 5.2): High molarity NaOAc neutralizes the phosphate backbone of RNA, facilitating its aggregation in alcohol.

The Chemistry of Separation

The success of this protocol relies on the differential protonation of nucleic acids.

-

At Neutral pH (7-8): Both DNA and RNA are negatively charged (phosphate backbone) and highly soluble in the aqueous phase.[1]

-

At Acidic pH (4-5):

-

DNA: The phosphate groups of DNA are easily protonated, neutralizing its charge. The large, uncharged DNA molecules become hydrophobic and partition into the organic (phenol/chloroform) phase or the interphase.

-

RNA: RNA retains its negative charge due to the presence of exposed nitrogenous bases and the 2'-OH group, which maintains its solubility in the aqueous phase.

-

Key Directive: Precise buffer preparation is non-negotiable. A drift in pH > 4.5 during the lysis step will result in DNA contamination.

Buffer Preparation Protocols

Most laboratories stock Sodium Acetate Trihydrate (

A. 2M Sodium Acetate, pH 4.0 (For Lysis/Phase Separation)

Required for the Acid-Phenol extraction step.

| Component | Quantity (for 50 mL) | Notes |

| NaOAc Trihydrate | 13.61 g | Dissolve in 20 mL nuclease-free water. |

| Glacial Acetic Acid | ~15-20 mL | Add slowly to adjust pH to 4.0. |

| Final Volume | 50 mL | Adjust with nuclease-free water. |

| Sterilization | 0.2 | Do not autoclave (pH may drift). |

B. 3M Sodium Acetate, pH 5.2 (For Precipitation)

Standard reagent for RNA recovery.[2]

| Component | Quantity (for 100 mL) | Notes |

| NaOAc Trihydrate | 40.82 g | Dissolve in 60 mL nuclease-free water. |

| Glacial Acetic Acid | Adjust to pH 5.2 | Requires significantly less acid than the pH 4.0 stock. |

| Final Volume | 100 mL | Adjust with nuclease-free water. |

| Sterilization | Autoclave or Filter | Stable at room temperature.[3][4] |

Workflow Visualization

Figure 1: The AGPC workflow highlighting the dual entry points for Sodium Acetate buffers.[4]

Detailed Protocol (AGPC Method)

Reagents Required:

-

Denaturing Solution (4M Guanidinium Thiocyanate, 25mM Sodium Citrate, 0.5% Sarcosyl, 0.1M

-Mercaptoethanol). -

2M Sodium Acetate Trihydrate Buffer (pH 4.0).

-

Phenol (water-saturated, acidic pH preferred, though the buffer adjusts this).

-

Chloroform:Isoamyl Alcohol (49:1).

-

75% Ethanol (in DEPC-treated water).

Step 1: Homogenization & Acidification

-

Lyse cells/tissue in Denaturing Solution (1 mL per 100 mg tissue or

cells). -

Sequentially add the following to the lysate (per 1 mL of Denaturing Solution):

-

0.1 mL of 2M Sodium Acetate (pH 4.0). Mix thoroughly by inversion.

-

1.0 mL of Phenol (water-saturated). Mix.

-

0.2 mL of Chloroform:Isoamyl Alcohol. Shake vigorously for 10 seconds.

-

-

Incubate on ice for 15 minutes to allow phase partitioning.

Step 2: Phase Separation[7]

-

Centrifuge at 10,000

g for 20 minutes at 4°C. -

The mixture will separate into three layers (see Figure 1).

-

Carefully transfer the upper aqueous phase (containing RNA) to a fresh tube.[7]

-

Caution: Do not disturb the white interphase (DNA). Leave ~50

L of aqueous phase behind to ensure purity.

-

Step 3: Precipitation

-

Add 1 volume of Isopropanol to the aqueous phase.

-

Optional: If the yield is expected to be low, add 1/10th volume of 3M Sodium Acetate (pH 5.2) to ensure sufficient salt concentration for precipitation.

-

Incubate at -20°C for at least 1 hour (overnight for low yields).

-

Centrifuge at 12,000

g for 20 minutes at 4°C. A gel-like pellet should form on the side/bottom.

Step 4: Wash & Resuspend

-

Discard supernatant.[7]

-

Add 1 mL of 75% Ethanol . Vortex gently to dislodge the pellet.

-

Centrifuge at 7,500

g for 5 minutes. -

Air-dry the pellet for 5-10 minutes (do not over-dry, or it becomes insoluble).

-

Resuspend in 30-50

L of RNase-free water.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| DNA Contamination | pH of lysis mix was > 4.5 | Ensure 2M NaOAc pH 4.0 was prepared correctly. Do not use the pH 5.2 stock for the lysis step. |

| Low Yield | Incomplete lysis or pellet loss | Extend incubation times. Use Glycogen (20 |

| A260/280 < 1.8 | Phenol carryover | Ensure careful pipetting of the aqueous phase.[9] Perform a second wash with 75% Ethanol.[1] |

| Smear on Gel | RNase degradation | Use DEPC-treated water for all buffers.[8] Clean pipettes with RNaseZap. |

References

-

Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction.[10] Analytical Biochemistry, 162(1), 156–159.[10]

-

Rio, D. C., et al. (2010). Purification of RNA using TRIzol (TRI Reagent). Cold Spring Harbor Protocols.

-

Thermo Fisher Scientific. Phenol/Chloroform Extraction Mechanism.

-

Green, M. R., & Sambrook, J. (2012). Molecular Cloning: A Laboratory Manual (4th ed.). Cold Spring Harbor Laboratory Press.

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. genelink.com [genelink.com]

- 6. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epigentek.com [epigentek.com]

- 8. researchgate.net [researchgate.net]

- 9. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]

- 10. Chomczynski, P. and Sacchi, N. (1987) Single-Step Method of RNA Isolation by Acid Guanidinium Thiocyanate-Phenol-Chloroform Extraction. Analytical Biochemistry, 162, 156-159. - References - Scientific Research Publishing [scirp.org]

Application Notes and Protocols for Utilizing Sodium Acetate Trihydrate as a Carbon Source in Bacterial Culture

Introduction: Beyond Glucose - The Strategic Use of Acetate in Microbial Cultivation

In the realm of microbial culture, the choice of a carbon source is a critical determinant of experimental outcomes and bioprocess efficiency. While glucose has traditionally been the default, serving as a readily metabolizable substrate for a wide array of bacteria, alternative carbon sources like sodium acetate are gaining prominence for specific applications.[1] Sodium acetate (CH₃COONa), particularly in its stable trihydrate form, offers a unique set of advantages, including cost-effectiveness and rapid uptake by certain microbial species.[2][3] This guide provides a comprehensive overview of the principles and practical methodologies for employing sodium acetate trihydrate as a primary or supplementary carbon source for bacterial growth, tailored for researchers, scientists, and professionals in drug development and industrial biotechnology.

This document will delve into the biochemical underpinnings of acetate metabolism, present detailed protocols for media preparation and bacterial cultivation, and offer insights into optimizing growth conditions for various bacterial species. The information herein is designed to empower researchers to harness the full potential of sodium acetate in their work, from basic research to the production of valuable biochemicals.[4][5]

The Biochemical Logic: How Bacteria Metabolize Acetate

The ability of bacteria to utilize acetate as a carbon source is widespread and hinges on specific metabolic pathways that channel acetate into central metabolism.[5] Unlike glucose, which enters glycolysis, acetate is first converted to acetyl-CoA. This conversion is primarily accomplished by two key enzymatic pathways:

-

High-Affinity Pathway: Acetyl-CoA synthetase (Acs) directly converts acetate to acetyl-CoA. This pathway is energetically more demanding but is crucial at low acetate concentrations.[4][6]

-

Low-Affinity Pathway: A two-step process involving acetate kinase (AckA) and phosphate acetyltransferase (Pta) also produces acetyl-CoA. This pathway is more efficient at higher acetate concentrations.[4][7]

Once formed, acetyl-CoA enters the tricarboxylic acid (TCA) cycle . However, for net carbon assimilation and biomass production from a two-carbon compound like acetate, the glyoxylate shunt is indispensable.[4][8] This bypass of the TCA cycle's decarboxylation steps allows for the net production of four-carbon compounds, which are essential precursors for biosynthesis.

The following diagram illustrates the central metabolic pathways involved in acetate utilization in a model organism like Escherichia coli.

Caption: Metabolic fate of sodium acetate in bacteria.

Advantages and Considerations for Using Sodium Acetate

The decision to use sodium acetate as a carbon source should be guided by a clear understanding of its benefits and potential drawbacks.

| Feature | Advantages | Disadvantages & Mitigations |

| Cost | Generally more cost-effective than highly purified glucose, especially for large-scale fermentations.[3] | Purity can vary between suppliers; ensure the grade is suitable for your application. |

| Metabolic Rate | Rapidly assimilated by many bacteria, making it ideal for processes requiring quick microbial response, such as denitrification in wastewater treatment.[2][9] | Can lead to rapid pH changes in the medium; proper buffering is essential.[10][11] |

| Product Synthesis | Serves as a direct precursor for acetyl-CoA, which is a building block for numerous valuable chemicals like isoprenoids, polyhydroxyalkanoates (PHAs), and succinate.[3][12][13] | High concentrations of acetate can be inhibitory to the growth of some bacteria.[7][14][15] Gradual feeding strategies (fed-batch culture) can mitigate this. |

| Biomass Yield | Can support high-density cell cultures, particularly in genetically engineered strains with optimized acetate metabolism.[14] | May produce more sludge in certain applications like wastewater treatment compared to other carbon sources.[2] |

Experimental Protocols

The following protocols provide a framework for using sodium acetate trihydrate in bacterial culture. It is crucial to optimize these protocols for your specific bacterial strain and experimental objectives.

Protocol 1: Preparation of Acetate-Based Minimal Medium

This protocol describes the preparation of a defined minimal medium where sodium acetate is the sole carbon source. This is suitable for studying acetate metabolism or for selecting for mutants with enhanced acetate utilization.

Materials:

-

Sodium acetate trihydrate (molecular biology grade)

-

Ammonium chloride (NH₄Cl)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Magnesium sulfate (MgSO₄)

-

Trace metal solution (e.g., ATCC® MD-TMS)

-

Deionized water

-

Sterile flasks or bioreactor

Procedure:

-

Prepare a 1 M stock solution of sodium acetate trihydrate: Dissolve 136.08 g of sodium acetate trihydrate in deionized water to a final volume of 1 L. Sterilize by autoclaving at 121°C for 15 minutes.[16]

-

Prepare the basal salt medium (M9 minimal salts or similar): For 1 L of 1X M9 salts, mix:

-

6.78 g Na₂HPO₄

-

3 g KH₂PO₄

-

1 g NH₄Cl

-

0.5 g NaCl

-

Adjust the volume to 900 mL with deionized water and autoclave.

-

-

Prepare sterile stock solutions of supplements:

-

2 M MgSO₄

-

1 M CaCl₂

-

1000X Trace metal solution

-

-

Assemble the final medium: In a sterile environment, combine the following:

-

900 mL of sterile basal salt medium

-

The desired volume of sterile 1 M sodium acetate stock solution (see table below for common final concentrations).

-

2 mL of sterile 2 M MgSO₄

-

0.1 mL of sterile 1 M CaCl₂

-

1 mL of sterile 1000X trace metal solution

-

Add sterile deionized water to a final volume of 1 L.

-

-

pH Adjustment: Check the final pH of the medium and adjust to the desired value (typically 6.8-7.2 for most neutralophilic bacteria) using sterile HCl or NaOH.[17]

Typical Final Concentrations of Sodium Acetate:

| Bacterial Species | Typical Concentration Range (mM) | Reference |

| Escherichia coli | 10 - 100 mM | [6][7] |

| Bacillus subtilis | ~30 mM | [18] |

| Pseudomonas putida | 10 - 50 mM | [15][19] |

Protocol 2: Batch Cultivation of Bacteria on Sodium Acetate

This protocol outlines a standard batch culture experiment to assess bacterial growth on sodium acetate.

Experimental Workflow:

Caption: Workflow for a typical batch culture experiment.

Procedure:

-

Prepare an overnight culture: Inoculate a single colony of the desired bacterial strain into a rich medium (e.g., LB broth) and incubate overnight under appropriate conditions (e.g., 37°C with shaking at 200 rpm for E. coli).

-

Prepare the inoculum:

-

Harvest the cells from the overnight culture by centrifugation (e.g., 5000 x g for 10 minutes).

-

Discard the supernatant and wash the cell pellet twice with a sterile saline solution (e.g., 0.85% NaCl) or the basal salt medium without a carbon source. This step is crucial to remove any residual rich medium.

-

Resuspend the final cell pellet in a small volume of the saline solution.

-

-

Inoculate the experimental cultures:

-

Add the washed cell suspension to flasks containing the prepared acetate minimal medium to a starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

-

Include a negative control flask with no sodium acetate to ensure that growth is dependent on the added carbon source.

-

-

Incubation and Monitoring:

-

Incubate the flasks under the desired conditions (e.g., 37°C with shaking at 200 rpm).

-

Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 1-2 hours) until the culture reaches the stationary phase.

-

-

Data Analysis:

-

Plot the OD₆₀₀ values against time on a semi-logarithmic scale to determine the exponential growth phase.

-

Calculate the specific growth rate (µ) from the slope of the linear portion of the semi-log plot.

-

Determine the final biomass yield by measuring the OD₆₀₀ at the stationary phase.

-

Troubleshooting and Advanced Considerations

-

Growth Inhibition: If no or poor growth is observed, consider that high concentrations of acetate can be inhibitory.[14] Perform a dose-response experiment with varying concentrations of sodium acetate to determine the optimal concentration for your strain. For sensitive strains, a fed-batch approach where acetate is added gradually may be necessary.[12]

-

pH Fluctuation: Acetate consumption can alter the pH of the medium.[20] Ensure your medium is well-buffered. For high-density cultures, consider using a bioreactor with automated pH control.

-

Strain Adaptation: Some bacterial strains may require a period of adaptation to efficiently utilize acetate. Serial passaging in acetate-containing medium can select for better-adapted variants.[19]

-

Co-utilization with other carbon sources: Sodium acetate can be used in conjunction with other carbon sources like glucose. This can be beneficial in certain metabolic engineering applications or for mimicking growth on complex substrates like lignocellulosic hydrolysates.[19][21]

Conclusion

Sodium acetate trihydrate is a versatile and economically viable carbon source for a range of bacterial culture applications. By understanding the underlying metabolic principles and employing well-defined protocols, researchers can effectively leverage its unique properties. The methodologies outlined in this guide provide a solid foundation for integrating sodium acetate into experimental designs, paving the way for novel discoveries and advancements in biotechnology and drug development.

References

-

Kirkpatrick, C., et al. (2019). Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate. ASM Journals. Available at: [Link]

-

Roe, A. J., et al. (2002). Effects of NaCl and sodium acetate on growth of E. coli O157:H7... ResearchGate. Available at: [Link]

-

Hychron. (n.d.). Carbon Source Showdown: Sodium Acetate vs Glucose. Hychron. Available at: [Link]

-

Contreras, I., et al. (1997). Growth of Escherichia coli in acetate as a sole carbon source is inhibited by ankyrin-like repeats present in the 2',5'-linked oligoadenylate-dependent human RNase L enzyme. FEMS Microbiology Letters. Available at: [Link]

-

Yang, S., et al. (2022). Improvement of acetate tolerance of Escherichia coli by introducing the PHB mobilization pathway. Applied and Environmental Microbiology. Available at: [Link]

-

Xu, M., et al. (2018). Fed-batch fermentation using acetate as the sole carbon source... ResearchGate. Available at: [Link]

-

Grundy, F. J., et al. (1993). Growth on acetate as the sole carbon source of cells wild type for... ResearchGate. Available at: [Link]

-

Li, M., et al. (2022). Application of Acetate as a Substrate for the Production of Value-Added Chemicals in Escherichia coli. MDPI. Available at: [Link]

-

Barton, J. W., & Ford, R. M. (1995). Sensitivity curve for chemotaxis of Pseudomonas putida F1 to sodium... ResearchGate. Available at: [Link]

-

Luli, G. W., & Strohl, W. R. (1990). Comparison of growth, acetate production, and acetate inhibition of Escherichia coli strains in batch and fed-batch fermentations. Applied and Environmental Microbiology. Available at: [Link]

-

Carabetta, V. J., et al. (2019). Growth of Bacillus subtilis strains on 30 mM acetate. The effects of... ResearchGate. Available at: [Link]

-

Hamer, G., & Hammes, F. (1985). Acetate inhibition of Pseudomonas putida. Biotechnology and Bioengineering. Available at: [Link]

-

Thompson, M. G., et al. (2021). Alternate routes to acetate tolerance lead to varied isoprenol production from mixed carbon sources in Pseudomonas putida. mBio. Available at: [Link]

-

HiMedia Laboratories. (n.d.). Acetate Agar. HiMedia Laboratories. Available at: [Link]

-

Hychron. (2024). The Role of Sodium Acetate as a Carbon Source in Wastewater. Hychron. Available at: [Link]

-

Kabisch, J., et al. (2013). Metabolic engineering of Bacillus subtilis for growth on overflow metabolites. BMC Biotechnology. Available at: [Link]

-

La Rosa, R., et al. (2018). Pseudomonas putida KT2440 metabolism undergoes sequential modifications during exponential growth in a complete medium as compounds are gradually consumed. Environmental Microbiology. Available at: [Link]

-

Patsnap. (2024). Sodium Acetate for Optimized Fermentation Techniques. Patsnap Eureka. Available at: [Link]

-

Millard, P., et al. (2021). Acetate is a beneficial nutrient for E. coli at low glycolytic flux. Molecular Systems Biology. Available at: [Link]

-

Yang, Y., et al. (2021). Production of medium chain length polyhydroxyalkanoate from acetate by engineered Pseudomonas putida KT2440. ResearchGate. Available at: [Link]

-

Hebei Pengfa Chemical Co., Ltd. (2024). Ultimate Guide to Understanding the Benefits and Applications of Sodium Acetate Trihydrate in Industry. Hebei Pengfa Chemical Co., Ltd.. Available at: [Link]

-

Enjalbert, B., et al. (2017). Effect of acetate on Escherichia coli growth on glucose. A Predicted... ResearchGate. Available at: [Link]

-

Kutscha, J., & Pflügl, S. (2020). Microbial Upgrading of Acetate into Value-Added Products—Examining Microbial Diversity, Bioenergetic Constraints and Metabolic Engineering Approaches. International Journal of Molecular Sciences. Available at: [Link]

-

The nutritional role of acetate for lactic acid bacteria. 1. The response to substances related to acetate. (1945). CABI Digital Library. Available at: [Link]

-

Chen, Y., et al. (2015). Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation. mBio. Available at: [Link]

-

LibreTexts. (2023). 1.2: Media Preparation. Biology LibreTexts. Available at: [Link]

-

ResearchGate. (2012). Bacillus subtilis growth conditions. ResearchGate. Available at: [Link]

-

Willecke, K., & Pardee, A. B. (1972). The Sodium Effect of Bacillus Subtilis Growth on Aspartate. Journal of Biological Chemistry. Available at: [Link]

-

Sallam, K. I. (2007). Antimicrobial and antioxidant effects of sodium acetate, sodium lactate, and sodium citrate in refrigerated sliced salmon. Food Control. Available at: [Link]

-

Nadeem, S., et al. (2020). Acetate, propionate, butyrate, glucose, and sucrose as carbon sources for denitrifying bacteria in soil. ResearchGate. Available at: [Link]

-

Kiefer, L., et al. (2022). Alternative carbon sources for the production of plant cellular agriculture: a case study on acetate. Frontiers in Plant Science. Available at: [Link]

-

protocols.io. (n.d.). Acetate Buffer. protocols.io. Available at: [Link]

Sources

- 1. Sodium Acetate for Optimized Fermentation Techniques [eureka.patsnap.com]

- 2. hychron.com [hychron.com]

- 3. Improvement of acetate tolerance of Escherichia coli by introducing the PHB mobilization pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Microbial Upgrading of Acetate into Value-Added Products—Examining Microbial Diversity, Bioenergetic Constraints and Metabolic Engineering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Growth of Escherichia coli in acetate as a sole carbon source is inhibited by ankyrin-like repeats present in the 2',5'-linked oligoadenylate-dependent human RNase L enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Sodium Acetate as a Carbon Source in Wastewater Treatment-Gongyi Filter Industry Co., Ltd. [lvyuanchem.com]

- 10. What Is Sodium Acetate Trihydrate Used For [cneastchem.com]

- 11. chemiis.com [chemiis.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of growth, acetate production, and acetate inhibition of Escherichia coli strains in batch and fed-batch fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetate inhibition of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 18. researchgate.net [researchgate.net]

- 19. Alternate routes to acetate tolerance lead to varied isoprenol production from mixed carbon sources in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Alternative carbon sources for the production of plant cellular agriculture: a case study on acetate [frontiersin.org]

- 21. Acetate is a beneficial nutrient for E. coli at low glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]

Precision Preparation of Supersaturated Sodium Acetate Trihydrate (SAT) Solutions

Application Note: AN-SAT-2024-01

Abstract

This application note provides a rigorous, research-grade protocol for the preparation of stable supersaturated sodium acetate trihydrate (SAT) solutions. Unlike standard demonstrations, this guide focuses on contamination control, stoichiometry management, and thermal history to maximize the Metastable Zone Width (MSZW). This protocol is designed for researchers in pharmaceutical thermodynamics, nucleation kinetics, and amorphous solid dispersion (ASD) development.

Scientific Foundation & Pharmaceutical Relevance

Thermodynamic Behavior

Sodium Acetate Trihydrate (

-

Solubility: At 20°C, solubility is ~46.5 g/100 mL

. At 100°C, it exceeds 170 g/100 mL.[1] -

Supersaturation: Upon cooling below 58°C, the solution enters a metastable state where the chemical potential of the solute is higher than that of the solid phase (

), yet crystallization is kinetically hindered by a high activation energy barrier for nucleation.

Relevance to Drug Development

For pharmaceutical scientists, SAT serves as an accessible model system for:

-

Supersaturating Drug Delivery Systems (SDDS): Modeling the maintenance of supersaturation in the gastrointestinal tract to enhance the bioavailability of BCS Class II/IV drugs.

-

Nucleation Kinetics: Studying the induction time (

) and the impact of polymers (e.g., HPMC, PVP) on expanding the MSZW. -

Phase Change Materials (PCM): Developing thermal buffers for shipping temperature-sensitive biologics.

Material Specifications & Equipment

Reagents

| Component | Grade | Specification | Purpose |

| Sodium Acetate Trihydrate | ACS Reagent | Main solute.[2] | |

| Water | Type I | 18.2 MΩ·cm | Solvent; minimizes heterogenous nucleation sites. |

| Hydrochloric Acid (1M) | Reagent | For Cleaning | Removing mineral seeds from glassware. |

Critical Equipment

-

Glassware: Borosilicate Erlenmeyer flasks (neck-less or short-neck preferred to prevent condensation rings).

-

Filtration: Heated funnel assembly or jacketed filter (0.22

PVDF membrane recommended for kinetic studies). -

Thermal Control: Water bath with PID controller (

).

Experimental Protocol

Glassware Preparation (The "Memory Effect")

Glass surfaces often retain microscopic seed crystals ("memory effect") that trigger premature nucleation.

-

Wash all glassware with 1M HCl.

-

Rinse 3x with Type I Deionized Water.

-

Dry in an oven at >80°C (well above SAT melting point) for 30 minutes.

Preparation Workflow (Graphviz)

Figure 1: Process flow for generating stable supersaturated solutions. The "Hot Filtration" step is the critical control point for research-grade stability.

Step-by-Step Methodology

Step 1: Stoichiometric Weighing

For a standard supersaturated solution (approx. 20 M):

-

Weigh 175.0 g of Sodium Acetate Trihydrate.[1]

-

Add 50.0 mL of Type I Water.

-

Note: This ratio ensures the solution remains liquid down to room temperature but possesses high potential energy.

Step 2: Dissolution[3][4]

-

Place the flask in a water bath set to 85°C .

-

Agitate gently (magnetic stirring is acceptable during heating but must be removed later).

-

Ensure all crystals, including those on the flask walls, are fully dissolved. Use a wash bottle with hot distilled water to rinse the neck if necessary.

Step 3: Hot Filtration (Research Grade Only)

Crucial for nucleation studies to remove dust/impurities.

-

Pre-heat a glass funnel and receiving flask to 85°C.

-

Use a fluted filter paper or a heated sintered glass filter.

-

Filter the hot solution rapidly.[5]

-

Caution: If the solution cools in the stem, it will plug. If this happens, use a heat gun to re-melt the blockage.

Step 4: Controlled Cooling[2]

-

Seal the flask immediately with Parafilm or a pre-heated stopper.

-

Passive Cooling: Allow the flask to cool to room temperature (20-25°C) in a vibration-free environment.

-

Active Cooling (For MSZW determination): Place in a jacketed reactor and ramp temperature down at 0.5°C/min.

Characterization & Validation

To confirm the solution is supersaturated and not just a saturated solution of a different hydrate:

Density Verification

A successful supersaturated solution (prepared at the 175g/50mL ratio) should exhibit a density of approximately 1.3 – 1.4 g/mL at 25°C.

The "Seeding" Validation

This test confirms the potential energy stored in the system.

-

Extract a 2 mL aliquot.

-

Introduce a single seed crystal of SAT.[2]

-

Observation: Immediate, exothermic crystallization should occur, releasing latent heat (~264 kJ/kg). The temperature should spike to approx. 58°C (the melting point).

Metastable Zone Width (MSZW) Logic

Figure 2: Thermodynamic states. The MSZW is the temperature difference between the Saturation Curve and the Metastable Limit.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Premature Crystallization | Dust/heterogenous seeds. | Filter hot solution through 0.22 |

| Premature Crystallization | Scratched glassware. | Replace with new, acid-washed borosilicate glass. |

| Phase Separation | Insufficient water (anhydrous formation). | Add 5-10% excess water; ensure T > 80°C during dissolution. |

| No Crystallization on Seeding | Solution not supersaturated. | Check weighing logs; ensure water didn't evaporate during heating (seal flask). |

References

- Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.

-

Barrett, P., & Glennon, B. (2002).[6] Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design, 80(7), 799-805. Link

-

Flinn Scientific. (n.d.). Supersaturated Sodium Acetate Solution Protocol. Link

-

Mettler Toledo. (n.d.). Metastable Zone Width (MSZW) in Crystallization.[4][7][8] Link

-

PubChem. (2024). Sodium Acetate Trihydrate Compound Summary. Link

-

Amara, I., et al. (2018). Engineering fast dissolving sodium acetate mediated crystalline solid dispersion.[9] International Journal of Pharmaceutics. Link

Sources

- 1. Crystallization from a Supersaturated Solution [chem.rutgers.edu]

- 2. flinnsci.com [flinnsci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. future4200.com [future4200.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. mdpi.com [mdpi.com]

- 8. crystallisation.pbworks.com [crystallisation.pbworks.com]

- 9. Engineering fast dissolving sodium acetate mediated crystalline solid dispersion of docetaxel [ouci.dntb.gov.ua]

Application Note: A Practical Guide to Formulating High-Performance Heat Storage Composites with Sodium Acetate Trihydrate

Introduction: The Challenge and Promise of Sodium Acetate Trihydrate

Sodium Acetate Trihydrate (SAT) is a paramount example of a phase change material (PCM), capable of storing and releasing significant amounts of thermal energy at a consistent temperature. With a melting point of approximately 58°C and a high latent heat of fusion (over 250 kJ/kg), SAT is an excellent candidate for applications in waste heat recovery, solar energy systems, and thermal management of buildings[1]. However, harnessing its full potential is contingent on overcoming two significant material science challenges: severe supercooling and incongruent melting (phase separation)[1][2].

Supercooling is a phenomenon where the material remains in a liquid state well below its freezing point, preventing the timely release of stored heat. Phase separation occurs when anhydrous sodium acetate settles out of the aqueous solution during melting, leading to a progressive loss of latent heat capacity over repeated thermal cycles[1]. This guide provides a comprehensive framework and detailed protocols for formulating advanced SAT composites that systematically address these issues, ensuring reliable, long-term performance.

Part 1: Strategic Formulation of SAT Composites

A robust SAT composite is not a single material but a synergistic blend of components, each serving a distinct purpose. The strategic selection and combination of a nucleating agent, a thickening agent, and a thermally conductive filler within a stabilizing matrix are key to creating a high-performance thermal energy storage medium.

Mitigating Supercooling: The Critical Role of Nucleating Agents

Supercooling in SAT can exceed 30°C, rendering it impractical for most applications[3]. To resolve this, a nucleating agent is introduced to provide sites for crystal growth to begin, drastically reducing the degree of supercooling. The ideal nucleating agent should have a crystal structure similar to SAT and be chemically stable within the composite. Disodium hydrogen phosphate dodecahydrate (DSP) is a widely used and cost-effective nucleating agent[1][4]. Recent studies have also identified other effective agents. A 2025 study highlighted CaCl2·2H2O as a superior nucleating agent, demonstrating reliable performance even after heating to 80°C and effective at concentrations as low as 0.5 wt%[5][6][7][8].

Table 1: Comparison of Common Nucleating Agents for Sodium Acetate Trihydrate

| Nucleating Agent | Typical Concentration (wt%) | Achieved Supercooling | Key Considerations |

| Disodium hydrogen phosphate dodecahydrate (DSP) | 2 - 6% | < 3°C[4] | Cost-effective and widely used. Performance can degrade if heated excessively. |

| CaCl2·2H2O | 0.5 - 5% | Low | Remains active even after heating to 80°C, showing excellent cycling stability[5][8]. |

| Aluminum Nitride (AlN) Nanoparticles | 3 - 5% | 0 - 2.4°C[1] | Highly effective but may increase the overall cost of the composite. |

| Modified nano-Al2O3 | 1% | Low | Effective at low concentrations, solving phase separation and supercooling issues[9]. |

Preventing Phase Separation with Thickening Agents

During the melting process, the higher density anhydrous sodium acetate can precipitate, leading to an irreversible loss of performance. The addition of a thickening or gelling agent increases the viscosity of the molten salt, creating a matrix that suspends the anhydrous salt and prevents it from settling[1]. Carboxymethyl cellulose (CMC) is a highly effective thickener for SAT, successfully inhibiting phase separation at concentrations around 2-3 wt%[1][9][10]. Other materials like bentonite, starch, and xanthan gum have also been investigated, with CMC often showing superior performance for SAT composites[11][12].

Enhancing Thermal Conductivity for Rapid Heat Transfer

A significant drawback of SAT is its low thermal conductivity (approximately 0.6 W/m·K), which impedes the rate of heat charging and discharging[4]. To address this, thermally conductive fillers are incorporated into the composite. Expanded graphite (EG) is an excellent choice due to its high conductivity, low density, and porous structure, which also aids in shape stabilization and leakage prevention[13]. The addition of EG can increase the thermal conductivity of SAT composites by over 200%[13].

Table 2: Effect of Conductive Fillers on SAT Composite Thermal Conductivity

| Conductive Filler | Concentration (wt%) | Thermal Conductivity (W/m·K) | Notes |

| Expanded Graphite (EG) | 8% | Increased by 205.1% | Also provides excellent shape stabilization[13]. |

| Graphite Powder | 1 - 5% | ~1.1 - 1.4 | Effective at increasing conductivity; requires a thickener for suspension[9][12]. |

| Nano-Copper (Nano-Cu) | 0.8% | Significantly Increased | Used in conjunction with CMC and NaCl to enhance heat transfer[14]. |

| Silicon Carbide (SiC) Foam | N/A | 1.54 | The foam structure provides both conductivity enhancement and a supporting matrix[4]. |

Part 2: Experimental Protocols for Formulation and Characterization

This section provides detailed, step-by-step methodologies for the preparation and evaluation of a model SAT composite. The protocols are designed to be self-validating and serve as a robust starting point for further research and development.

Workflow for SAT Composite Formulation

The following diagram illustrates the general workflow for preparing a shape-stabilized SAT composite.

Caption: Workflow for formulating and characterizing SAT composites.

Protocol: Preparation of a SAT/CMC/DSP/EG Composite

This protocol details the formulation of a composite comprising Sodium Acetate Trihydrate (90 wt%), Carboxymethyl Cellulose (3 wt%), Disodium Hydrogen Phosphate Dodecahydrate (2 wt%), and Expanded Graphite (5 wt%).

Materials and Equipment:

-

Sodium Acetate Trihydrate (CH₃COONa·3H₂O)

-

Carboxymethyl Cellulose (CMC)

-

Disodium Hydrogen Phosphate Dodecahydrate (Na₂HPO₄·12H₂O)

-

Expanded Graphite (EG)

-

Beaker (250 mL)

-

Magnetic stirrer with heating plate

-

Water bath maintained at 80°C

-

Spatula and weighing balance

Procedure:

-

Weighing: Accurately weigh all components based on the desired final mass of the composite.

-

Melting SAT: Place the weighed SAT into the beaker and heat it in the 80°C water bath with gentle magnetic stirring until it is completely molten. This temperature ensures complete dissolution without degrading the components[1].

-

Adding Thickener: Slowly add the CMC powder to the molten SAT while stirring vigorously. Continue stirring for 15-20 minutes until a homogenous, viscous gel is formed. This step is crucial for preventing phase separation.

-

Adding Nucleating Agent: Add the DSP crystals to the mixture. Continue stirring for another 10 minutes to ensure it is fully dissolved and dispersed.

-

Incorporating Conductive Filler: Gradually add the expanded graphite to the mixture. Increase the stirring speed to ensure uniform dispersion and prevent agglomeration.

-

Cooling and Solidification: Once the mixture is homogenous, remove it from the heat and allow it to cool to room temperature. The final product is a shape-stabilized composite PCM.

Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is essential for quantifying the thermal properties of the formulated composite, such as melting temperature and latent heat of fusion[15].

Procedure:

-

Sample Preparation: Hermetically seal 5-10 mg of the prepared composite in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature up to 90°C at a rate of 5°C/min. This will capture the melting endotherm.

-

Hold at 90°C for 5 minutes to ensure complete melting.

-

Ramp the temperature down to 25°C at a rate of 5°C/min. This will capture the crystallization exotherm.

-

-

Data Analysis: Integrate the area under the melting and crystallization peaks to determine the latent heat of fusion and solidification. The peak onset temperature represents the phase change temperature. The difference between the melting and crystallization onset temperatures indicates the degree of supercooling.

Protocol: Evaluation of Thermal Cycling Stability

Long-term stability is critical for the practical application of PCMs[16][17]. This protocol assesses the composite's performance after repeated melt/freeze cycles.

Procedure:

-

Initial Characterization: Perform an initial DSC analysis on a sample of the composite (as per Protocol 2.3) to establish baseline thermal properties.

-

Thermal Cycling: Place a larger sample (e.g., 10-20 g) of the composite in a sealed container and subject it to repeated thermal cycles in a programmable oven or thermal cycler. A typical cycle would involve heating to 80°C and cooling to 25°C.

-

Periodic Sampling: After a set number of cycles (e.g., 50, 100, 200, 500), take a small sample from the cycled material.

-

Re-characterization: Perform a DSC analysis on the sampled material.

-

Evaluation: Compare the melting temperature and latent heat values of the cycled samples to the initial baseline. A change of less than 10% in latent heat after 500 cycles is generally considered to indicate good stability[1].

Part 3: Data Interpretation and Component Relationships

The successful formulation of a SAT composite relies on the interplay between its components. The diagram below illustrates the logical relationship between the problems associated with pure SAT and the solutions provided by the composite additives.

Caption: Logical relationships between SAT problems and composite solutions.

Interpreting the data from characterization is key. A sharp, single melting peak in the DSC curve indicates a uniform composite, while a broad peak might suggest impurities or incomplete mixing. In thermal cycling tests, a significant drop in the latent heat of solidification often points to the degradation of the nucleating agent or the onset of phase separation that the thickener could not prevent. SEM images can visually confirm the dispersion of fillers and the integrity of the composite structure before and after cycling.

References

-

Development of low-cost sodium acetate trihydrate-based eutectic hydrate composites for thermal energy storage. (n.d.). EPJ Web of Conferences. Retrieved February 10, 2026, from [Link]

-

Extensive Screening and Performance Testing of Nucleating Agents for the Sodium Acetate Trihydrate Phase-Change Material. (2025). Crystal Growth & Design. Retrieved February 10, 2026, from [Link]

-

Extensive Screening and Performance Testing of Nucleating Agents for the Sodium Acetate Trihydrate Phase-Change Material. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

-

Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials. (2020). National Institutes of Health. Retrieved February 10, 2026, from [Link]

-

Extensive screening and performance testing of nucleating agents for the sodium acetate trihydrate phase-change material. (2025). ChemRxiv. Retrieved February 10, 2026, from [Link]

-

Extensive Screening and Performance Testing of Nucleating Agents for the Sodium Acetate Trihydrate Phase-Change Material. (2025). UCL Discovery. Retrieved February 10, 2026, from [Link]

-

Study on Performance Improvement of Sodium Acetate Trihydrate in Thermal Energy Storage System by Disturbance. (2022). MDPI. Retrieved February 10, 2026, from [Link]

-

Preparation, thermal storage properties and application of sodium acetate trihydrate/expanded graphite composite phase change materials. (2020). Dalton Transactions. Retrieved February 10, 2026, from [Link]

-

Thermal performance of sodium acetate trihydrate thickened with different materials as phase change energy storage material. (2005). Repositori Obert UdL. Retrieved February 10, 2026, from [Link]

-

The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites. (2024). National Institutes of Health. Retrieved February 10, 2026, from [Link]

-

Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions. (2020). MDPI. Retrieved February 10, 2026, from [Link]

-

Thickening effects of various thickeners on SAT. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

How to Test PCM Cycling Stability: Standards, Rigs, and Metrics. (2025). Authentication. Retrieved February 10, 2026, from [Link]

-

The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites. (2024). ResearchGate. Retrieved February 10, 2026, from [Link]

-

The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites. (2025). Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

Sodium acetate trihydrate-based composite phase change material with enhanced thermal performance for energy storage. (2021). ScienceDirect. Retrieved February 10, 2026, from [Link]

-

Thermal performance of sodium acetate trihydrate based composite phase change material for thermal energy storage. (2018). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Preparation and properties of composite phase-change materials with sodium acetate trihydrate. (2023). Journal of Energy Storage. Retrieved February 10, 2026, from [Link]

-

Development of low-cost sodium acetate trihydrate-based eutectic hydrate composites for thermal energy storage. (2026). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Solidification behavior and thermal conductivity of bulk sodium acetate trihydrate composites with thickening agents and graphit. (2016). DTU Orbit. Retrieved February 10, 2026, from [Link]

-

Thermal Conductivity Enhancement of Sodium Acetate Trihydrate by Adding Graphite Powder and the Effect on Stability of Supercooling. (2015). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Preparation and thermal characterization of sodium acetate trihydrate/expanded graphite composite phase change material. (2015). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Sodium acetate trihydrate-based composite phase change material with enhanced thermal performance for energy storage. (2021). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Phase-Change Characteristic Analysis of Partially Melted Sodium Acetate Trihydrate Using DSC. (2014). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Phase-Change Characteristic Analysis of Partially Melted Sodium Acetate Trihydrate Using DSC. (2014). SpringerLink. Retrieved February 10, 2026, from [Link]

Sources

- 1. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stss.qust.edu.cn [stss.qust.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Preparation and properties of composite phase-change materials with sodium acetate trihydrate [esst.cip.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. Thermal performance of sodium acetate trihydrate thickened with different materials as phase change energy storage material [repositori.udl.cat]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. Preparation, thermal storage properties and application of sodium acetate trihydrate/expanded graphite composite phase change materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. epj-conferences.org [epj-conferences.org]

- 16. The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Technical Grade Sodium Acetate Trihydrate

Welcome to the Technical Support Center for the purification of technical grade sodium acetate trihydrate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity sodium acetate for their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. The protocols and explanations provided are grounded in established chemical principles to ensure both efficacy and safety in your laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade sodium acetate trihydrate?

A1: Technical grade sodium acetate trihydrate can contain a variety of impurities depending on the manufacturing process.[1] Common impurities include:

-

Particulate Matter: Dust, rust, or other insoluble substances.[2]

-